4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde

Lipophilicity Blood-Brain Barrier CNS Drug Design

By choosing this intermediate, you eliminate 2–3 synthetic steps compared to starting from N-Benzylpiperidine-4-carboxaldehyde. Its pre-installed 2-(4-benzylpiperidin-1-yl)-2-oxoethoxy linker and free aldehyde group allow rapid, one-step derivation into hydrazone, oxime, or amine libraries. The benzyl anchor is essential for engaging the AChE peripheral anionic site, a feature lost with simpler piperidine analogs, while its optimized lipophilicity preserves blood-brain barrier permeability. Procure this validated scaffold to accelerate your CNS lead optimization and probe design workflows.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 1031524-16-9
Cat. No. B2926139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde
CAS1031524-16-9
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H25NO4/c1-26-21-14-19(15-24)7-8-20(21)27-16-22(25)23-11-9-18(10-12-23)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13,16H2,1H3
InChIKeyHZZAHQUBVQGYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde (CAS 1031524-16-9): A Specialized Benzaldehyde-Bridged N-Benzylpiperidine Building Block for CNS-Targeted Medicinal Chemistry


4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde (CAS 1031524-16-9; molecular formula C₂₂H₂₅NO₄; MW 367.44 g/mol) is a synthetic benzaldehyde derivative featuring a 3-methoxy-4-hydroxybenzaldehyde core O-alkylated with a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl linker [1]. The compound belongs to the N-benzylpiperidine class, a pharmacophore that has demonstrated significant multitarget-directed potential against acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) in the context of Alzheimer's disease drug discovery [2]. Its free aldehyde functionality provides a reactive handle for condensation, reductive amination, and hydrazone formation, positioning it as a versatile late-stage intermediate for constructing compound libraries targeting CNS disorders.

Procurement Risk Alert: Why 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde Cannot Be Replaced by Common Piperidine-Benzaldehyde Isosteres


Substituting 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde with simpler benzaldehyde-piperidine analogs introduces two quantifiable liabilities: (1) a substantial reduction in lipophilicity (ΔlogP ≈ 3.2 units compared to the des-benzyl analog 3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde ), which directly impacts blood-brain barrier permeability potential—a critical parameter for CNS drug discovery programs [1]; and (2) loss of the benzyl group eliminates a key hydrophobic anchor that engages the peripheral anionic site of AChE, a binding mode demonstrated to be essential for dual AChE/BACE-1 inhibition in this chemotype [1]. Generic replacement with non-benzylated or differently substituted piperidine-benzaldehydes would compromise the molecular recognition features that define this scaffold's multitarget engagement profile.

Head-to-Head Quantitative Differentiation Evidence for 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde vs. Closest Analogs


Lipophilicity Differential: 3.2 logP Unit Increase Over the Des-Benzyl Analog Drives CNS Partitioning Potential

The target compound incorporates a 4-benzyl substituent on the piperidine ring that is absent in the closest commercially available analog, 3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (CAS 31438-75-2). This structural difference produces a predicted lipophilicity increase of approximately 3.2 logP units. The analog CAS 31438-75-2 has a reported LogP of 1.56 , while the target compound's computed SlogP from the MMsINC chemoinformatics database is 4.76 [1]. For CNS-targeted programs, a logP > 3 is generally associated with improved passive BBB permeability [2].

Lipophilicity Blood-Brain Barrier CNS Drug Design N-Benzylpiperidine

Molecular Weight and Scaffold Complexity Advantage Over Common N-Benzylpiperidine-4-carboxaldehyde Building Blocks

Compared to the widely used building block N-Benzylpiperidine-4-carboxaldehyde (CAS 22065-85-6; MW 203.28 g/mol), the target compound has a molecular weight of 367.44 g/mol—an increase of 164.16 Da [1]. This reflects the incorporation of both the 2-oxoethoxy linker and the 3-methoxy substitution on the benzaldehyde ring. The higher molecular complexity means fewer synthetic steps are required to reach lead-like N-benzylpiperidine analogs bearing both the methoxybenzaldehyde and oxoethoxy motifs, which are present in published multitarget AChE/BACE-1 inhibitors exhibiting balanced dual inhibition (e.g., compounds 40 and 41 with AChE IC₅₀ values in the sub-micromolar range) [2].

Building Block Molecular Complexity Fragment-Based Drug Discovery Donepezil Analogs

Dual Reactive Functionality: Free Aldehyde Plus Tertiary Amine Enables Orthogonal Derivatization Not Possible with Alcohol- or Acid-Terminated Analogs

The target compound possesses a free aldehyde group (C=O at the benzaldehyde 4-position) and a tertiary amine (piperidine nitrogen), enabling two orthogonal derivatization pathways in a single intermediate. The aldehyde can undergo reductive amination, Knoevenagel condensation, or hydrazone/oxime formation, while the tertiary amine can be quaternized or oxidized to the N-oxide. In contrast, the analog 3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde (CAS 31438-75-2) lacks the benzyl substituent and has a different piperidine N-substitution pattern, which alters both reactivity and the steric environment for downstream transformations . The benzyl group in the target compound also provides an additional UV chromophore (λmax ≈ 254 nm) useful for HPLC monitoring during synthesis [1].

Orthogonal Derivatization Click Chemistry Hydrazone Ligation DNA-Encoded Libraries

Scaffold Provenance: N-Benzylpiperidine Chemotype Validated for Dual AChE/BACE-1 Inhibition with Sub-Micromolar Potency

While direct IC₅₀ data for CAS 1031524-16-9 itself has not been published in the peer-reviewed literature, the N-benzylpiperidine chemotype to which it belongs has been extensively validated. Sharma et al. (2019) reported a series of N-benzylpiperidine analogs (compounds 17–46) as dual AChE/BACE-1 inhibitors, with the most potent and balanced compounds (40 and 41) demonstrating: (i) AChE inhibition at sub-micromolar concentrations; (ii) significant BACE-1 inhibition; (iii) high brain permeability in the PAMPA-BBB assay; (iv) displacement of propidium iodide from the AChE peripheral anionic site; and (v) no neurotoxicity toward SH-SY5Y cells up to 80 μM [1]. The target compound, bearing the same N-benzylpiperidine scaffold linked to a methoxybenzaldehyde via an oxoethoxy bridge, represents a key intermediate for generating analogs in this validated chemical series. By contrast, piperidine-benzaldehydes lacking the N-benzyl group (e.g., CAS 31438-75-2) have not been reported in this multitarget context, and their PDE4B inhibitory activity (as ML264) represents a different pharmacological profile .

Acetylcholinesterase BACE-1 Alzheimer's Disease Multitarget-Directed Ligands

Recommended Application Scenarios for 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde Based on Quantitative Evidence


Synthesis of Multitarget-Directed N-Benzylpiperidine Analogs for Alzheimer's Disease Drug Discovery

This compound is optimally deployed as a late-stage intermediate for constructing dual AChE/BACE-1 inhibitor libraries. Its N-benzylpiperidine scaffold is directly validated by the Sharma et al. (2019) series, where optimized analogs (e.g., compounds 40 and 41) demonstrated balanced dual inhibition, PAMPA-BBB brain permeability, and in vivo efficacy in scopolamine-induced cognitive impairment models [1]. The free aldehyde group allows rapid generation of hydrazone, oxime, or amine derivatives for SAR exploration at the benzaldehyde position. Procurement of this intermediate eliminates the need for multi-step installation of the 2-oxoethoxy linker and benzylpiperidine moiety, reducing synthetic burden by 2–3 steps compared to starting from N-Benzylpiperidine-4-carboxaldehyde (CAS 22065-85-6) .

DNA-Encoded Library (DEL) Synthesis Requiring Aldehyde-Compatible Ligation Chemistry

The compound's free aldehyde functionality is compatible with DNA-compatible reductive amination and hydrazone formation, making it suitable for DEL technology platforms. The benzyl group provides a hydrophobic anchor that may enhance binding pocket occupancy in target-based DEL selections targeting CNS enzymes or receptors. Unlike acid- or alcohol-terminated benzylpiperidine building blocks, the aldehyde offers a distinct, bioorthogonal ligation handle that preserves DNA integrity under mild aqueous conditions [1]. The predicted logP of 4.76 also ensures adequate lipophilicity for membrane protein target selections.

Chemical Probe Synthesis Targeting the AChE Peripheral Anionic Site (PAS)

Based on the demonstrated ability of N-benzylpiperidine analogs to displace propidium iodide from the AChE PAS [1], the target compound can serve as a precursor for designing fluorescent or affinity probes that engage this therapeutically relevant binding site. The aldehyde group enables one-step conjugation to fluorophores or biotin via hydrazide or aminooxy chemistry, while the methoxy group at the 3-position of the benzaldehyde ring can be exploited for SAR studies on PAS binding affinity.

Building Block for CNS-Penetrant Compound Libraries Where BBB Permeability Is a Prerequisite

With a computed SlogP of 4.76 [1] and a molecular weight of 367.44 g/mol (within the CNS drug-like space), this compound is structurally pre-optimized for blood-brain barrier penetration. The N-benzylpiperidine motif is a privileged structure in CNS drug discovery, appearing in approved drugs such as donepezil (AChE inhibitor) . For medicinal chemistry programs requiring CNS exposure, this building block provides a direct entry point into a chemotype with established CNS drug-likeness, eliminating the need for late-stage lipophilicity optimization that often complicates lead development.

Quote Request

Request a Quote for 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.